5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group and an isopropyl group attached to a picolinamide backbone. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide involves several steps. One common synthetic route includes the reaction of 6-isopropylpicolinic acid with cyclopropanol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
5-Cyclopropoxy-6-isopropyl-N-methylpicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide: This compound has a similar structure but differs in the position of the cyclopropoxy group, which can lead to different chemical and biological properties.
6-Isopropyl-N-methylpicolinamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-6-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)12-11(17-9-4-5-9)7-6-10(15-12)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
VJLXWWBLNJVWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)C(=O)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.